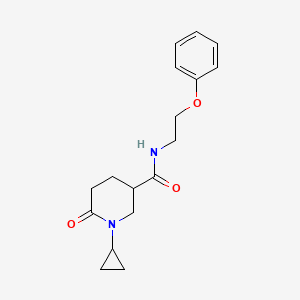![molecular formula C20H28N2O3 B4534356 2-{4-[(2E)-3-(2-furyl)-2-methyl-2-propen-1-yl]-1-[(5-methyl-2-furyl)methyl]-2-piperazinyl}ethanol](/img/structure/B4534356.png)
2-{4-[(2E)-3-(2-furyl)-2-methyl-2-propen-1-yl]-1-[(5-methyl-2-furyl)methyl]-2-piperazinyl}ethanol
Description
Synthesis Analysis
The synthesis of compounds similar to 2-{4-[(2E)-3-(2-furyl)-2-methyl-2-propen-1-yl]-1-[(5-methyl-2-furyl)methyl]-2-piperazinyl}ethanol typically involves multi-step reactions, often starting with the formation of key piperazine derivatives. For instance, Wang Jin-peng (2013) describes the preparation of a related piperazine compound through a reaction involving bromophenylmethyl-chlorobenzene and 2-hydroxyethylpiperazine, optimized for reaction time and temperature to achieve high yields (Wang Jin-peng, 2013). These methods might be analogous to the synthesis of the target compound.
Molecular Structure Analysis
The molecular structure of piperazine-based compounds, similar to the one , has been the subject of various studies, often involving spectroscopic methods like IR, NMR, and mass spectrometry for elucidation. For example, R. Rajkumar et al. (2014) characterized novel piperazine derivatives using these techniques, which could provide insights into the structure of 2-{4-[(2E)-3-(2-furyl)-2-methyl-2-propen-1-yl]-1-[(5-methyl-2-furyl)methyl]-2-piperazinyl}ethanol (R. Rajkumar, A. Kamaraj, K. Krishnasamy, 2014).
Chemical Reactions and Properties
The chemical reactivity of piperazine-based compounds can vary significantly based on their specific functional groups. For example, Hussain et al. (2017) synthesized a series of piperazine derivatives and investigated their enzyme inhibitory activity, suggesting potential reactivity profiles that might be relevant for our compound of interest (G. Hussain et al., 2017).
Physical Properties Analysis
Physical properties such as melting point, solubility, and crystalline structure are crucial for understanding the behavior of chemical compounds. Studies like those by Alcudia et al. (1989) on β-thioderivatives of related compounds provide a framework for analyzing the physical properties of 2-{4-[(2E)-3-(2-furyl)-2-methyl-2-propen-1-yl]-1-[(5-methyl-2-furyl)methyl]-2-piperazinyl}ethanol (F. Alcudia, I. Fernández, M. Trujillo, F. Zorrilla, E. Marhuenda, 1989).
Chemical Properties Analysis
The chemical properties of a compound are defined by its reactivity with other substances, stability under various conditions, and its chemical transformations. Studies such as those by Abbasi et al. (2019), which investigate the reactivity of similar piperazine-based compounds with other chemicals, can shed light on the chemical properties of the target compound (Muhammad Athar Abbasi et al., 2019).
properties
IUPAC Name |
2-[4-[(E)-3-(furan-2-yl)-2-methylprop-2-enyl]-1-[(5-methylfuran-2-yl)methyl]piperazin-2-yl]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O3/c1-16(12-19-4-3-11-24-19)13-21-8-9-22(18(14-21)7-10-23)15-20-6-5-17(2)25-20/h3-6,11-12,18,23H,7-10,13-15H2,1-2H3/b16-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAVRFSWMIYEWNA-FOWTUZBSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CN2CCN(CC2CCO)CC(=CC3=CC=CO3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)CN2CCN(CC2CCO)C/C(=C/C3=CC=CO3)/C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[2-(1H-pyrazol-1-yl)ethyl]-1-(3-thienylmethyl)piperidine](/img/structure/B4534280.png)
![ethyl 1-[(5-acetyl-3-thienyl)methyl]-4-(2-phenoxyethyl)-4-piperidinecarboxylate](/img/structure/B4534287.png)
![N-({1-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]cyclopropyl}methyl)-4-(1H-pyrazol-5-yl)benzamide](/img/structure/B4534295.png)
![N-(4-fluorobenzyl)-3-{1-[(3-methyl-1H-pyrazol-5-yl)methyl]-4-piperidinyl}propanamide](/img/structure/B4534296.png)
![2-{3-[1-(2-ethoxyethyl)-1H-pyrazol-3-yl]phenyl}pyrazine](/img/structure/B4534303.png)
![N-[2-(4-morpholinyl)-2-(4-pyridinyl)ethyl]-1-[2-(1-piperidinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4534311.png)
![7-chloro-3-[2-(1H-imidazol-4-yl)ethyl]quinazolin-4(3H)-one](/img/structure/B4534318.png)
![3-chloro-4-{[1-(2,5-difluorobenzyl)-4-piperidinyl]oxy}-N-(2-methoxyethyl)benzamide](/img/structure/B4534326.png)


![N-(2-hydroxyethyl)-5-(5-methylthieno[2,3-d]pyrimidin-4-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B4534370.png)
![1-[cyclohexyl(methyl)amino]-3-(4-{[(dicyclopropylmethyl)amino]methyl}-2-methoxyphenoxy)-2-propanol](/img/structure/B4534384.png)
![2-{4-[4-(4-methoxyphenyl)-1H-1,2,3-triazol-1-yl]piperidin-1-yl}nicotinamide](/img/structure/B4534389.png)
![N-[2-(2-fluorophenoxy)ethyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B4534394.png)